molecular formula C6H9ClN6O B6278557 (2S)-2-amino-N-(2H-1,2,3,4-tetrazol-5-yl)pent-4-ynamide hydrochloride CAS No. 2137098-60-1

(2S)-2-amino-N-(2H-1,2,3,4-tetrazol-5-yl)pent-4-ynamide hydrochloride

Cat. No. B6278557
CAS RN: 2137098-60-1
M. Wt: 216.6
InChI Key:
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Description

(2S)-2-amino-N-(2H-1,2,3,4-tetrazol-5-yl)pent-4-ynamide hydrochloride, also known as 2-amino-5-pent-4-ynamide hydrochloride, is a synthetic compound with potential applications in the field of biochemistry and pharmacology. It is a stable, water-soluble, colorless crystalline solid that has been used in numerous scientific studies to investigate its biochemical and physiological effects.

Mechanism of Action

(2S)-2-amino-N-(2H-1,2,3,4-tetrazol-5-yl)pent-4-ynamide hydrochlorident-4-ynamide hydrochloride is believed to act as a competitive inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning. By inhibiting acetylcholinesterase, (2S)-2-amino-N-(2H-1,2,3,4-tetrazol-5-yl)pent-4-ynamide hydrochlorident-4-ynamide hydrochloride increases the amount of acetylcholine available in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects
(2S)-2-amino-N-(2H-1,2,3,4-tetrazol-5-yl)pent-4-ynamide hydrochlorident-4-ynamide hydrochloride has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to improve memory and learning, reduce anxiety, and improve motor coordination. It has also been shown to reduce inflammation, reduce oxidative stress, and protect against neuronal cell death.

Advantages and Limitations for Lab Experiments

One of the advantages of using (2S)-2-amino-N-(2H-1,2,3,4-tetrazol-5-yl)pent-4-ynamide hydrochlorident-4-ynamide hydrochloride in laboratory experiments is that it is a relatively inexpensive and readily available compound. It is also relatively stable and can be stored for extended periods of time. However, it is important to note that the effects of (2S)-2-amino-N-(2H-1,2,3,4-tetrazol-5-yl)pent-4-ynamide hydrochlorident-4-ynamide hydrochloride may vary depending on the experimental conditions, and further research is needed to fully understand its mechanism of action.

Future Directions

In the future, more research is needed to fully understand the biochemical and physiological effects of (2S)-2-amino-N-(2H-1,2,3,4-tetrazol-5-yl)pent-4-ynamide hydrochlorident-4-ynamide hydrochloride. Additionally, further studies are needed to investigate its potential therapeutic applications, including its potential use as a treatment for neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Finally, further research is needed to explore the potential of (2S)-2-amino-N-(2H-1,2,3,4-tetrazol-5-yl)pent-4-ynamide hydrochlorident-4-ynamide hydrochloride as a drug delivery system.

Synthesis Methods

(2S)-2-amino-N-(2H-1,2,3,4-tetrazol-5-yl)pent-4-ynamide hydrochlorident-4-ynamide hydrochloride is synthesized by reacting (2S)-2-amino-N-(2H-1,2,3,4-tetrazol-5-yl)pent-4-ynamide hydrochloridentanamide with hydrochloric acid. The reaction is carried out in aqueous medium at room temperature. The product is then isolated and purified by recrystallization.

Scientific Research Applications

(2S)-2-amino-N-(2H-1,2,3,4-tetrazol-5-yl)pent-4-ynamide hydrochlorident-4-ynamide hydrochloride has been used in a variety of scientific studies to investigate its biochemical and physiological effects. It has been used to study the effects of drug-receptor interactions, to study the effects of receptor agonists and antagonists, to study the effects of enzyme inhibitors, and to study the effects of neurotransmitters.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-amino-N-(2H-1,2,3,4-tetrazol-5-yl)pent-4-ynamide hydrochloride involves the reaction of 4-pentynoic acid with sodium azide to form 4-pentynoic acid azide, which is then reacted with propargylamine to form (2S)-2-amino-N-(prop-2-yn-1-yl)pent-4-ynamide. This compound is then reacted with sodium nitrite and hydrochloric acid to form (2S)-2-amino-N-(2H-1,2,3,4-tetrazol-5-yl)pent-4-ynamide, which is finally converted to the hydrochloride salt form.", "Starting Materials": [ "4-pentynoic acid", "sodium azide", "propargylamine", "sodium nitrite", "hydrochloric acid" ], "Reaction": [ "4-pentynoic acid is reacted with sodium azide in DMF to form 4-pentynoic acid azide.", "4-pentynoic acid azide is then reacted with propargylamine in ethanol to form (2S)-2-amino-N-(prop-2-yn-1-yl)pent-4-ynamide.", "(2S)-2-amino-N-(prop-2-yn-1-yl)pent-4-ynamide is then reacted with sodium nitrite and hydrochloric acid in water to form (2S)-2-amino-N-(2H-1,2,3,4-tetrazol-5-yl)pent-4-ynamide.", "Finally, (2S)-2-amino-N-(2H-1,2,3,4-tetrazol-5-yl)pent-4-ynamide is converted to the hydrochloride salt form by reacting with hydrochloric acid in ethanol." ] }

CAS RN

2137098-60-1

Molecular Formula

C6H9ClN6O

Molecular Weight

216.6

Purity

95

Origin of Product

United States

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